molecular formula C7H7ClN2O2 B2515173 4-Chloro-3-methyl-2-nitroaniline CAS No. 344749-20-8

4-Chloro-3-methyl-2-nitroaniline

Cat. No.: B2515173
CAS No.: 344749-20-8
M. Wt: 186.6
InChI Key: GYHHJCSQFNOFDU-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methyl-2-nitroaniline can be synthesized through a multi-step process involving nitration and halogenation reactions. One common method involves the nitration of 3-methyl-4-chloroaniline. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. The crude product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromic acid under acidic conditions.

Major Products Formed

    Reduction: 4-Chloro-3-methyl-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-Chloro-3-nitrobenzoic acid.

Scientific Research Applications

4-Chloro-3-methyl-2-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

4-Chloro-3-methyl-2-nitroaniline can be compared with other nitroaniline derivatives:

These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and applications in various fields.

Biological Activity

4-Chloro-3-methyl-2-nitroaniline (C₇H₇ClN₂O₂) is an organic compound that belongs to the nitroaniline class, which is notable for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro group, a methyl group, and a nitro group attached to an aniline structure. Its molecular formula is C₇H₇ClN₂O₂, and it is characterized by its yellow crystalline appearance. The presence of the chlorine atom affects its reactivity and biological activity compared to similar compounds.

Biological Activities

1. Antimicrobial Properties
Research indicates that nitroaniline derivatives, including this compound, exhibit significant antimicrobial activity. These compounds have been tested against various bacterial strains and have shown effectiveness in inhibiting growth, particularly in Gram-positive bacteria. The mechanism of action often involves disruption of bacterial cell walls or interference with protein synthesis.

2. Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%, suggesting potential applications in cancer therapy. The specific pathways involved in apoptosis induction include mitochondrial dysfunction and activation of caspases.

3. Enzyme Inhibition
This compound has been explored for its ability to inhibit various enzymes, including those involved in metabolic pathways. For example, studies have highlighted its role as an inhibitor of certain kinases, which are crucial in cancer cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive bacteria; disrupts cell wall integrity
CytotoxicityInduces apoptosis in cancer cell lines; reported IC50 values indicate significant efficacy
Enzyme InhibitionInhibits specific kinases involved in cancer progression

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Apoptosis
A research article in Cancer Letters investigated the apoptotic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a dose-dependent increase in apoptotic markers, including cleaved PARP and activated caspases.

Metabolic Pathways

The metabolism of this compound involves enzymatic processes that convert it into various metabolites. These metabolites may retain or enhance biological activity, contributing to the compound's overall therapeutic potential. Research has identified specific enzymes involved in these metabolic pathways, suggesting avenues for further investigation into bioactivation and detoxification processes.

Properties

IUPAC Name

4-chloro-3-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHHJCSQFNOFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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